molecular formula C19H32N4O B2935407 1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea CAS No. 1171753-83-5

1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

Cat. No.: B2935407
CAS No.: 1171753-83-5
M. Wt: 332.492
InChI Key: QTEXHLWDKQBNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H32N4O and its molecular weight is 332.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a compound that can be involved in various chemical reactions due to its structural features, such as the presence of a urea functional group and a tetrahydroquinoline moiety. These structural elements allow for diverse reactivity patterns and synthetic applications. For instance, urea derivatives are known to undergo lithiation, a process where lithium atoms are introduced into a molecule, which can lead to the formation of new carbon-nitrogen bonds and the creation of novel compounds (Smith, El‐Hiti, & Alshammari, 2013). Such lithiated intermediates can react with various electrophiles, leading to a wide range of substituted products, which are valuable in medicinal chemistry and material science.

Charge Transfer Dynamics

The tetrahydroquinoline component of the molecule, similar to 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), can exhibit interesting photochemical properties such as intramolecular charge transfer (ICT) dynamics. These dynamics are crucial for understanding the behavior of molecules under light exposure and have implications in the development of photophysical probes and materials for electronic applications. The study of such derivatives reveals how structural modifications, like the introduction of a tert-butyl group or changes in the nitrogen-containing ring, can affect the ICT process, potentially leading to materials with tailored electronic properties (Park et al., 2014).

Biological Activity Screening

Compounds with complex structures, including ureas and tetrahydroquinoline derivatives, are often screened for biological activities due to their potential pharmacological properties. Although the specific compound has not been directly linked to biological studies in the literature provided, similar structures have been evaluated for their ability to interact with biological targets such as enzymes, receptors, and ion channels. For example, cyclic urea derivatives have been explored for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are important targets in the development of drugs for conditions like glaucoma and Alzheimer's disease, respectively (Sujayev et al., 2016).

Properties

IUPAC Name

1-tert-butyl-3-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O/c1-19(2,3)21-18(24)20-13-17(22(4)5)15-9-10-16-14(12-15)8-7-11-23(16)6/h9-10,12,17H,7-8,11,13H2,1-6H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEXHLWDKQBNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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